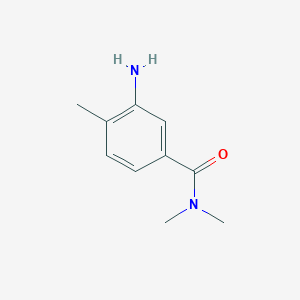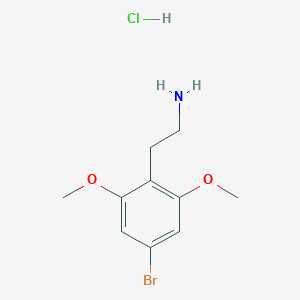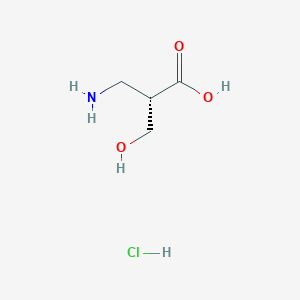
(S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is an important compound in the field of organic chemistry due to its unique structure and potential applications in various scientific domains. The compound consists of an amino group, a hydroxymethyl group, and a carboxylic acid group, making it a versatile building block for the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
Hydroxy Acids in Cosmetic and Therapeutic Formulations
Hydroxy acids, including α-hydroxy acids, β-hydroxy acids, and polyhydroxy acids, have been widely used in cosmetic and therapeutic formulations to achieve beneficial effects for the skin. These compounds are applied in treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. Their biological mechanisms of action, effects on melanogenesis, tanning, and safety evaluations, especially for sun-exposed skin, have been extensively reviewed. The cosmetic vehicles play an important role in the efficacy of these formulations (Kornhauser, Coelho, & Hearing, 2010).
Chlorogenic Acid: A Nutraceutical Perspective
Chlorogenic acid, a phenolic compound from the hydroxycinnamic acid family, shows significant health-promoting properties. Its applications in treating metabolic syndrome and associated disorders, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, have been highlighted. Additionally, its role as a food additive due to antimicrobial properties against a wide range of organisms, antioxidant activity, and prebiotic activity makes it an excellent candidate for dietary supplements and functional foods (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Antimicrobial Potential of Chitosan
Chitosan, an aminopolysaccharide biopolymer, has emerged as a potent antimicrobial agent with a wide scope of applications across food and pharmaceutical formulations. Its unique chemical structure, featuring a high charge density and reactive groups, enables effective antimicrobial action. The review on chitosan's antimicrobial potential underscores its versatility and the need for more research to fully exploit its capabilities (Raafat & Sahl, 2009).
Enhancing Protoporphyrin IX Accumulation for Photodynamic Therapy
Research focused on pretreatment methods to enhance the accumulation of protoporphyrin IX (PpIX) for improved photodynamic therapy (PDT) outcomes. Strategies such as the use of keratolytics, curettage, tape stripping, microdermabrasion, and laser ablation, as well as the application of penetration enhancers and temperature modulation, have been discussed. These approaches aim to optimize intralesional PpIX content, thereby enhancing the efficacy of PDT (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).
Wirkmechanismus
Target of Action
Similar compounds such as propanoic acid have been shown to have antimicrobial properties, suggesting potential targets could be bacterial cells .
Mode of Action
It’s plausible that it interacts with its targets through electrostatic interactions, similar to how polycationic systems interact with the negative charges of the phosphate groups of nucleic acids .
Biochemical Pathways
Related compounds such as 3-hydroxypropionic acid (3-hp) are known to participate in autotrophic carbon dioxide (co2) assimilation pathways .
Pharmacokinetics
Similar compounds such as propanoic acid are known to be readily absorbed and distributed in the body .
Result of Action
Similar compounds such as propanoic acid are known to have antimicrobial effects .
Biochemische Analyse
Biochemical Properties
It is known that the compound can participate in various biochemical reactions . It can interact with enzymes, proteins, and other biomolecules, potentially influencing their function .
Cellular Effects
It is suggested that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that the compound could exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is suggested that the compound’s effects could change over time, potentially involving changes in the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is suggested that the compound’s effects could vary with dosage, potentially involving threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is suggested that the compound could be involved in various metabolic pathways, potentially interacting with enzymes or cofactors and influencing metabolic flux or metabolite levels .
Transport and Distribution
It is suggested that the compound could interact with transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is suggested that the compound could be localized to specific compartments or organelles, potentially influenced by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a chiral precursor such as (S)-serine.
Protection of Functional Groups: The hydroxyl group of (S)-serine is protected using a suitable protecting group like a benzyl or tert-butyldimethylsilyl (TBDMS) group.
Amination: The protected (S)-serine undergoes amination to introduce the amino group at the desired position.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods: Industrial production methods may involve the use of biocatalysts or enzymes to achieve high enantioselectivity and yield. Enzymatic resolution or asymmetric synthesis using chiral catalysts are common approaches in large-scale production.
Eigenschaften
IUPAC Name |
(2S)-2-(aminomethyl)-3-hydroxypropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c5-1-3(2-6)4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQITWXCRNNDVQH-DFWYDOINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
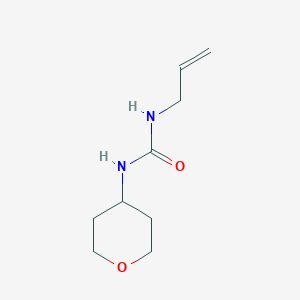
![N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)phenyl)acetamide](/img/structure/B2741179.png)
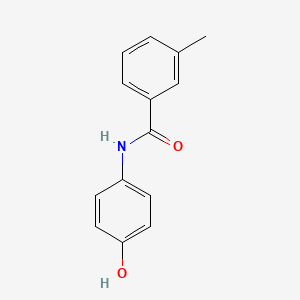

![2-(2-fluorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2741182.png)
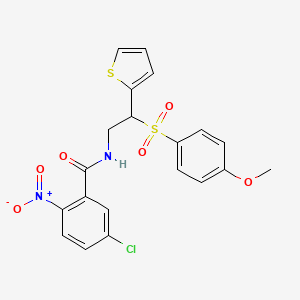
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2741185.png)
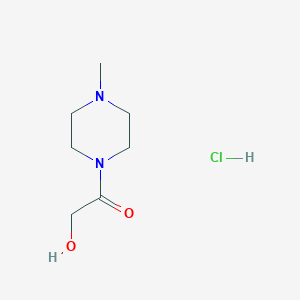
![{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE](/img/structure/B2741190.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide](/img/structure/B2741191.png)

![3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2741193.png)
